(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride
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Overview
Description
(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes an imidazole ring and an amino acid backbone. It is often used in research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine.
Reaction Conditions: The reaction conditions often involve the use of hydrochloric acid to form the dihydrochloride salt. The process may include steps such as protection and deprotection of functional groups, coupling reactions, and purification steps to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Conditions for substitution reactions may involve the use of catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amino derivatives.
Scientific Research Applications
(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with receptors in biological systems, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: A naturally occurring amino acid with a similar imidazole ring structure.
Imidazole: A simpler compound that forms the core structure of (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride.
Histamine: A biologically active compound derived from histidine.
Uniqueness
This compound is unique due to its specific configuration and the presence of both amino and imidazole functional groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
2728726-34-7 |
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Molecular Formula |
C6H12Cl2N4O2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
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